molecular formula C34H24N7Na3O11S3 B14412479 5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt CAS No. 85223-31-0

5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B14412479
CAS No.: 85223-31-0
M. Wt: 871.8 g/mol
InChI Key: NVWBIIIVPZTXSK-UHFFFAOYSA-K
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Description

5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. This compound is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions. The final product is obtained after several purification steps, including crystallization and filtration.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in a continuous process. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the introduced functional groups.

Scientific Research Applications

5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in histology and cytology for staining tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox processes. Additionally, the sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
  • 3-Amino-4-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt

Uniqueness

The unique structure of 5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt, particularly the positioning of the amino and hydroxyl groups, contributes to its distinct color properties and stability. This makes it more suitable for specific applications compared to its similar counterparts.

Properties

CAS No.

85223-31-0

Molecular Formula

C34H24N7Na3O11S3

Molecular Weight

871.8 g/mol

IUPAC Name

trisodium;5-amino-3-[[4-[4-[(4-anilino-2-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N7O11S3.3Na/c35-26-18-25(53(44,45)46)14-19-15-31(55(50,51)52)33(34(43)32(19)26)41-39-24-11-13-28(30(17-24)54(47,48)49)37-21-6-8-22(9-7-21)38-40-27-12-10-23(16-29(27)42)36-20-4-2-1-3-5-20;;;/h1-18,36-37,42-43H,35H2,(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3

InChI Key

NVWBIIIVPZTXSK-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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